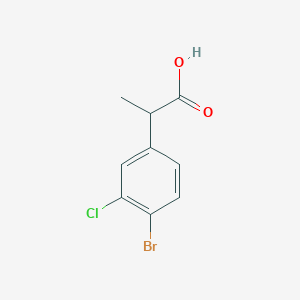
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with a unique structure that includes a pyridine ring with a carboxylate group and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, a precursor to the sodium salt, involves a hydrothermal reaction. The process includes adding 2-chloro-5-trifluoromethylpyridine and water to a hydrothermal reaction kettle, sealing it, and allowing the reaction to occur at 100-180°C for 24-72 hours. The resulting product is then cooled to room temperature to obtain white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve similar hydrothermal synthesis techniques, with optimizations for yield and purity. The use of water as a solvent makes the process environmentally friendly, and the reaction yields are generally high, often exceeding 80% .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydroxyl groups replacing the keto group.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the carboxylate position
Wissenschaftliche Forschungsanwendungen
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of sodium 6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response, leading to reduced inflammation and neuroprotection
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Comparison:
- Uniqueness: Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its analogs.
- Applications: While similar compounds share some applications, this compound’s specific properties make it particularly useful in industrial and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H4NNaO3 |
|---|---|
Molekulargewicht |
161.09 g/mol |
IUPAC-Name |
sodium;6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO3.Na/c8-5-2-1-4(3-7-5)6(9)10;/h1-3H,(H,7,8)(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
JQAQWDGVHHIKQH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=O)NC=C1C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
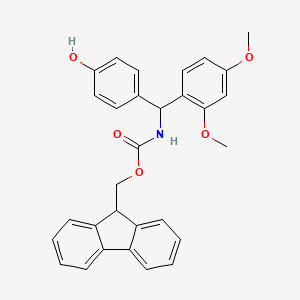
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)
![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)
![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)
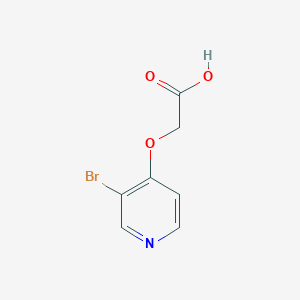
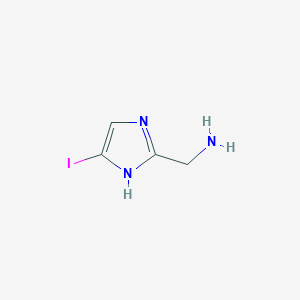

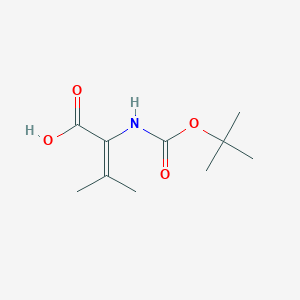
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)

